5-(Difluoromethyl)-1,3-difluoro-2-methoxybenzene
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Overview
Description
5-(Difluoromethyl)-1,3-difluoro-2-methoxybenzene is an organic compound characterized by the presence of difluoromethyl and difluoro groups attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1,3-difluoro-2-methoxybenzene typically involves difluoromethylation and difluorination reactions. One common method includes the use of difluorocarbene reagents, which react with suitable aromatic precursors under controlled conditions to introduce the difluoromethyl and difluoro groups . The reaction conditions often involve the use of catalysts such as nickel complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1,3-difluoro-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylated benzoic acids, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
5-(Difluoromethyl)-1,3-difluoro-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-1,3-difluoro-2-methoxybenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-1,3-difluoro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
5-Difluoromethyl-1,3-difluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
5-(Difluoromethyl)-1,3-difluoro-2-methoxybenzene is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H6F4O |
---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H6F4O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3 |
InChI Key |
BYERXTZVZRLYOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(F)F)F |
Origin of Product |
United States |
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